tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethylbenzyl group, and a piperidinylmethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the piperidine ring with a trifluoromethylbenzyl halide under basic conditions.
Carbamoylation: The final step involves the reaction of the piperidine derivative with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Chemical Biology: The compound is used as a tool to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl {4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methylcarbamate
- tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}ethylcarbamate
Uniqueness
tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is unique due to the specific combination of functional groups it possesses. The presence of the trifluoromethyl group imparts distinct electronic properties, while the piperidine ring and carbamate moiety contribute to its overall chemical behavior and potential biological activity.
Properties
CAS No. |
1983938-18-6 |
---|---|
Molecular Formula |
C19H27F3N2O2 |
Molecular Weight |
372.432 |
IUPAC Name |
tert-butyl N-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(7-9-23-10-8-18)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11,23H,7-10,12-13H2,1-3H3,(H,24,25) |
InChI Key |
VVQRKCDIXBPOMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.